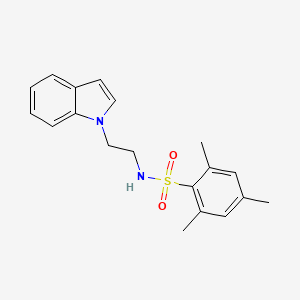

N-(2-indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to N-(2-Indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide, often involves the cyclization of hydrazinyl-indol-yl compounds with carbon disulfide in alkaline conditions to yield high-purity products (Purushotham & Poojary, 2018). This method showcases the compound's chemical versatility and potential for further functionalization.

Molecular Structure Analysis

Investigations into the molecular structure of sulfonamide compounds, including N-(2-Indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide, utilize spectroscopic methods such as FT-IR, NMR, and mass spectrometry to confirm their structural integrity and purity. These studies provide crucial insights into the compound's molecular geometry, helping to elucidate its reactivity and biological activity (Alaşalvar et al., 2018).

Chemical Reactions and Properties

N-(2-Indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide participates in various chemical reactions, highlighting its reactivity. For instance, the introduction of electron-withdrawing or electron-donating substituents can significantly alter its chemical properties and reactivity patterns. These modifications can enhance its potential as an intermediate in organic synthesis or as a lead compound in drug discovery projects (Fukuyama et al., 1997).

Physical Properties Analysis

The physical properties of sulfonamides, including solubility, melting point, and crystalline structure, are critical for their practical applications. X-ray crystallography provides detailed insights into the crystalline structures of these compounds, revealing how molecular modifications can affect their physical stability and solubility. Such analyses are vital for the formulation of these compounds in pharmaceutical applications (Stenfors & Ngassa, 2020).

Scientific Research Applications

Antitubercular Potential : One study investigated the potential of a similar compound, N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, as an antitubercular agent. The compound was examined for its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting its possible role in tuberculosis treatment (Purushotham & Poojary, 2018).

Synthesis and Asymmetric Synthesis : Another study focused on the synthesis of (S)‐(+)‐2,4,6‐Trimethylbenzenesulfinamide, which is closely related to the compound . This research highlights the importance of the compound in the field of organic synthesis, particularly in asymmetric synthesis and the use of organometallic reagents (Ramachandar et al., 2006).

Catalyst Attenuation in Organic Chemistry : N-Fluorobenzenesulfonimide, another closely related compound, has been identified as an effective Ag(i)-catalyst attenuator in the annulation of a tryptamine-derived ynesulfonamide. This application is significant in the field of organic chemistry for the synthesis of azepino[4,5-b]indole derivatives (Pang et al., 2019).

Antitumor Drug Target : A related study discovered a series of benzenesulfonamides with low nanomolar inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII. These findings highlight the potential of such compounds in antitumor drug development (Güzel-Akdemir et al., 2015).

DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The N-sulfonamide derivative played a significant role in interaction with DNA, indicating potential applications in cancer treatment and molecular biology (González-Álvarez et al., 2013).

Antimicrobial and Anticancer Evaluation : A series of N-substituted benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This research provides insights into the therapeutic potential of such compounds (Kumar et al., 2014).

Neurotoxicity Evaluation : N-Butylbenzenesulfonamide was evaluated for neurotoxicity in rats, highlighting its relevance in toxicology and safety assessment in the context of environmental and occupational health (Rider et al., 2012).

Mechanism of Action

Target of Action

The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

N-(2-indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-14-12-15(2)19(16(3)13-14)24(22,23)20-9-11-21-10-8-17-6-4-5-7-18(17)21/h4-8,10,12-13,20H,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIQXUAVZWXDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)

![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)